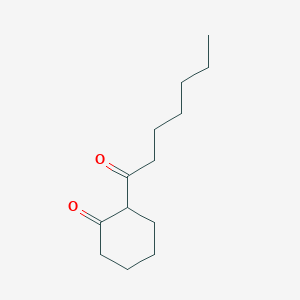
Cyclohexanone, 2-(1-oxoheptyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(1-oxoheptyl)- is an organic compound with the molecular formula C13H22O2. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 1-oxoheptyl group. This compound is a colorless to pale yellow liquid with a characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-oxoheptyl)- can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with heptanal in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(1-oxoheptyl)- may involve the catalytic hydrogenation of cyclohexanone in the presence of a heptanal precursor. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(1-oxoheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-(1-oxoheptyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-(1-oxoheptyl)- involves its interaction with various molecular targets and pathways. The ketone group in the compound can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, leading to changes in molecular structure and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a six-carbon ring and a single ketone group.
Cyclohexanol: The reduced form of cyclohexanone, containing a hydroxyl group instead of a ketone.
Cyclohexane: The fully saturated form of cyclohexanone, lacking any functional groups.
Uniqueness
Cyclohexanone, 2-(1-oxoheptyl)- is unique due to the presence of the 1-oxoheptyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This substitution allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
122059-99-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-heptanoylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-9-12(14)11-8-6-7-10-13(11)15/h11H,2-10H2,1H3 |
InChI Key |
GVWBMACEITYPFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















